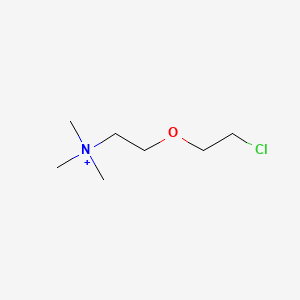

O-(2-Chloroethyl)choline

Description

Structure

3D Structure

Properties

CAS No. |

74886-55-8 |

|---|---|

Molecular Formula |

C7H17ClNO+ |

Molecular Weight |

166.67 g/mol |

IUPAC Name |

2-(2-chloroethoxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C7H17ClNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1 |

InChI Key |

OGQRKWZQPRDYJS-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOCCCl |

Canonical SMILES |

C[N+](C)(C)CCOCCCl |

Other CAS No. |

74886-55-8 |

Synonyms |

(2-chloroethyl)choline ether O-(2-chloroethyl)choline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of O 2 Chloroethyl Choline

Advanced Synthetic Routes for O-(2-Chloroethyl)choline and Related Choline (B1196258) Analogs

The synthesis of this compound and its analogs is a cornerstone of preparing various chemical intermediates and analytical standards. Methodologies have evolved to enhance efficiency, yield, and purity, employing various strategic approaches.

Alkylation Strategies for Choline Precursors

Alkylation of amine precursors is a primary strategy for synthesizing quaternary ammonium (B1175870) compounds like this compound. Two main methodologies based on alkylation have been developed for preparing a set of 2-chloro-N,N,N-trialkylethanaminium salts, which are analogs of this compound. semanticscholar.org

The first, more direct method involves the alkylation of commercially available 2-chloro-N,N-dialkylethanamines. semanticscholar.org In this approach, the tertiary amine is treated with an appropriate iodoalkane to yield the desired quaternary aminium iodide salt. semanticscholar.org For example, reacting a tertiary amine precursor like 2-chloroethyl-ethylamine with an alkylating agent such as cyclohexylmethyl chloride in a polar aprotic solvent can produce the corresponding quaternary ammonium salt.

A second, three-step methodology is employed when the direct alkylation fails or is inefficient. semanticscholar.org This process begins with the alkylation of 2-(dialkylamino)ethanols, followed by subsequent chemical modifications to introduce the chloroethyl group. semanticscholar.org The key step in many syntheses is the formation of the 2-chloroethyl moiety, which can be accomplished either by direct alkylation using 2-chloroethyl halides or through the chlorination of hydroxyethylamine derivatives. A common laboratory-scale preparation of choline chloride, a related compound, involves the reaction of trimethylamine (B31210) with 2-chloroethanol (B45725). wikipedia.org

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while ensuring process efficiency. numberanalytics.com Key factors that are systematically investigated include temperature, pressure, solvent choice, and stoichiometry of reactants. numberanalytics.com

In the synthesis of choline analogs via alkylation, controlling the temperature, typically between 60–80°C, and using a stoichiometric excess of the alkylating agent (around 1.2–1.5 equivalents) have been shown to improve yields. Subsequent purification, often through recrystallization from solvent mixtures like ethanol (B145695)/water, is employed to enhance the purity of the isolated compound.

Different synthetic protocols can lead to significantly different outcomes in terms of yield. The synthesis of O-alkylated benzaldehydes using precursors like 2-chloro-N,N-diethylethanamine hydrochloride demonstrates how reaction methods affect yield. mdpi.com The table below summarizes the yields obtained for a specific product, 4-(2-(Diethylamino)ethoxy)benzaldehyde, using various methods, illustrating the impact of the chosen synthetic conditions. mdpi.com

| Method | Description | Yield (%) |

|---|---|---|

| Method A | Conventional Heating | 78 |

| Method B | Microwave Irradiation | 82 |

| Method C | Ultrasound | 58 |

| Method D | Mechanochemistry (Neat) | 52 |

| Method E | Mechanochemistry (Liquid-Assisted Grinding) | 68 |

Similarly, in the industrial synthesis of related chloro-ethers, adjusting the molar ratio of reactants (e.g., diglycol to thionyl chloride), reaction temperature (90–130°C), and reaction time (60–150 minutes) has been shown to shorten reaction times and simplify purification. google.com For choline chloride synthesis, using a molar ratio of trimethylamine to chloroethanol between 1.0:0.9 and 1.0:1.1 at temperatures from 20-150°C can achieve yields greater than 97%. google.com

Novel Catalyst Systems in Choline Derivative Synthesis

Recent advancements in catalyst technology have introduced more efficient and environmentally benign systems for synthesizing choline derivatives. Choline hydroxide (B78521), an inexpensive and easily prepared ionic liquid, has been identified as a highly efficient and recyclable homogeneous base catalyst for various organic reactions. tandfonline.comtandfonline.com It has proven more effective than several other base catalysts in promoting 'one-pot' syntheses. tandfonline.comtandfonline.com

Furthermore, heterogeneous catalysts have been developed by immobilizing choline derivatives onto solid supports. nih.govresearchgate.net One such system involves immobilizing a choline derivative on silica (B1680970), which can then be used to catalyze reactions like transesterification. nih.gov Another innovative approach uses novel nanomagnetic catalysts, such as Fe2O3-MgO@choline formate, created by attaching choline-based ionic liquids to a magnetic support. researchgate.net These magnetic catalysts offer advantages like low toxicity, large surface area, and easy recovery using an external magnet. researchgate.net

Investigation of Alkylating Properties and Mechanisms of this compound Structures

The chemical reactivity of this compound and its analogs is dominated by the presence of the 2-chloroethyl group. This functional group imparts significant alkylating properties to the molecule, allowing it to react with various nucleophiles.

Nucleophilic Substitution Reactions in Model Chemical Systems

The chloroethyl group is an active participant in nucleophilic substitution reactions, where the chlorine atom acts as a leaving group and is replaced by an incoming nucleophile. matanginicollege.ac.in This class of reactions is fundamental to the chemical behavior of these compounds. matanginicollege.ac.in The general mechanism for nitrogen mustards, which share the chloroethyl functional group, involves an intramolecular cyclization where the nitrogen atom displaces the chloride to form a highly reactive, three-membered aziridinium (B1262131) ion (also known as an ethyleneimmonium ion). oncohemakey.comoncohemakey.comresearchgate.net This electrophilic intermediate is then rapidly attacked by a nucleophile, opening the ring and forming a stable covalent bond. oncohemakey.comresearchgate.net

A nucleophile is an electron-rich species that donates a pair of electrons to an electron-poor center. matanginicollege.ac.insavemyexams.com In the context of this compound analogs, nucleophiles can range from simple ions like hydroxide (OH⁻) to more complex organic molecules. savemyexams.com For example, the synthesis of O-alkylated benzaldehydes involves the reaction of 4-hydroxybenzaldehyde (B117250) (acting as a nucleophile) with a chloroethylamine hydrochloride derivative. mdpi.com The reaction rate of nucleophilic substitution is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl, reflecting the bond strength of the carbon-halogen bond. savemyexams.comlibretexts.org

The reaction can proceed via different mechanisms, primarily SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). oncohemakey.com In an SN1 reaction, the rate-limiting step is the formation of a carbocation intermediate, whereas an SN2 reaction is a single-step process where the nucleophile attacks as the leaving group departs. oncohemakey.com For chloroethylamine compounds, the formation of the aziridinium ion is a key mechanistic feature. oncohemakey.comoncohemakey.com

Alkylation Kinetics and Reaction Specificity Studies

Kinetic studies provide quantitative insight into the rates and mechanisms of alkylation reactions. Investigations into compounds structurally related to this compound have elucidated key kinetic parameters. For instance, the reaction of 2-diethylaminoethylchloride in N,N-dimethylformamide shows that the formation of the intermediate ethyleneimmonium ion is slower than the subsequent rapid reaction with nucleophiles. researchgate.net This indicates that the cyclization step is rate-determining in this system. researchgate.net

The irreversible inactivation of the enzyme choline acetyltransferase by a choline mustard aziridinium ion was found to follow pseudo-first-order kinetics. nih.gov The observed rate constant and half-time for this alkylation reaction provide a measure of its speed and efficiency. nih.gov

| Parameter | Value |

|---|---|

| Observed Rate Constant (kobs) | 0.173 min-1 |

| Half-time (t1/2) for Irreversible Binding | ~4 min |

Formation and Reactivity of Aziridinium Intermediates from Chloroethyl-Choline Structures

The chemical behavior of this compound and related β-haloethylamines is dominated by the formation of a highly reactive cyclic intermediate. This process involves an intramolecular cyclization, where the nucleophilic nitrogen atom attacks the β-carbon atom, displacing the chloride leaving group. This reaction results in the formation of a strained, three-membered heterocyclic cation known as an aziridinium ion (also referred to as an ethylenimmonium ion). oncohemakey.commdpi.comresearchgate.net

This transformation is a critical activation step, converting a relatively stable precursor into a potent electrophile. researchgate.net The formation of the aziridinium ring is typically a first-order intramolecular nucleophilic substitution (SNi) process. scispace.com In aqueous solutions, this cyclization can exist in equilibrium with the open-chain chloroethyl form. The position of this equilibrium is influenced by factors such as pH and the concentration of chloride ions; a higher chloride concentration can shift the equilibrium back toward the starting material by reacting with the aziridinium ion. researchgate.netcapes.gov.br For related compounds, studies have shown that the cyclization pathway is predominant at pH values above the pKa of the amine, where the nitrogen is unprotonated and thus more nucleophilic. capes.gov.br

The high reactivity of the resulting aziridinium ion is a direct consequence of the significant ring strain inherent in the three-membered ring structure. mdpi.com This electrophilicity makes the aziridinium intermediate susceptible to attack by a wide range of nucleophiles, leading to the opening of the ring and the formation of a stable, covalently modified product. oncohemakey.commdpi.com This ring-opening reaction is the fundamental mechanism by which these compounds act as alkylating agents.

Nucleophilic attack can occur at either of the carbon atoms of the aziridinium ring. The regioselectivity of this attack can be influenced by the substitution pattern on the ring and the nature of the attacking nucleophile. core.ac.ukresearchgate.net Common nucleophiles that react with these intermediates include water, which leads to hydrolysis to form the corresponding hydroxyethyl (B10761427) derivative, and various biological nucleophiles, such as the N7 atom of guanine (B1146940) residues in DNA. researchgate.netcapes.gov.br

Kinetic studies on analogous compounds, such as 2-chloroethyl diethylamine, have been performed to quantify the rates of both the formation of the aziridinium ion and its subsequent reaction with nucleophiles. These studies often utilize techniques like NMR spectroscopy to monitor the concentration of the transient aziridinium species. d-nb.inforesearchgate.net The aziridinium ions can be generated and isolated as stable salts, for example by using silver salts like silver perchlorate (B79767) (AgClO4) or silver tetrafluoroborate (B81430) (AgBF4) to abstract the halide. d-nb.inforesearchgate.net

The table below presents kinetic data for the reaction of a related chloroethylamine, illustrating the two-step process of aziridinium ion formation and subsequent nucleophilic attack.

| Reaction Step | Reactant(s) | Product | Conditions / Reagents | Kinetic Parameter | Description |

|---|---|---|---|---|---|

| 1. Aziridinium Ion Formation (Cyclization) | 2-chloroethyl diethylamine | Diethylamino aziridinium ion | Dry Acetone, AgClO4 or AgBF4 | k1 | Rate constant for the intramolecular cyclization to form the aziridinium intermediate. d-nb.inforesearchgate.net |

| 2. Nucleophilic Ring-Opening | Diethylamino aziridinium ion + Nucleophile (e.g., Methanol) | Alkylated Product | Dry CD3CN, 50°C | k2 | Rate constant for the reaction of the isolated aziridinium ion with a nucleophile. d-nb.inforesearchgate.net |

Molecular and Cellular Interactions of O 2 Chloroethyl Choline in Research Models

Interactions with Biomolecules: Nucleic Acids and Proteins

The reactivity of the chloroethyl group in O-(2-Chloroethyl)choline and its derivatives underpins their interactions with essential biomolecules. These compounds belong to the broader class of alkylating agents, which are known to form covalent bonds with nucleophilic sites on macromolecules like DNA and proteins. nih.govmdpi.com

DNA Alkylation Studies in In Vitro Systems and Cellular Models

The chloroethyl group is a key feature of nitrogen mustards, a class of compounds extensively studied for their ability to alkylate DNA. nih.govnih.gov The mechanism involves the formation of a highly reactive aziridinium (B1262131) ion (or a similar electrophilic intermediate), which then attacks nucleophilic centers in the DNA molecule. cuni.czoncohemakey.com The primary targets for alkylation on DNA bases are the N7 position of guanine (B1146940) and the N3 position of adenine. mdpi.comnih.gov

While studies focusing specifically on this compound are not abundant, research on related chloroethyl-containing compounds, such as chloroethylnitrosoureas, provides insight into the potential reactions. For instance, treatment of glioma cells with 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) results in the formation of several DNA adducts, including N7-(2-chloroethyl)guanine and N7-(2-hydroxyethyl)guanine. nih.gov Bifunctional alkylating agents, which possess two reactive chloroethyl groups, can form both intra- and interstrand cross-links in DNA, a mechanism that is highly cytotoxic as it blocks DNA replication and transcription. nih.govnih.gov The formation of these cross-links often proceeds from an initial monoadduct, such as an alkylated guanine. oncohemakey.com

The process of DNA alkylation can be visualized in two steps for a bifunctional agent:

Formation of the first aziridinium ion and subsequent alkylation of a guanine base.

Formation of a second aziridinium ion from the remaining chloroethyl group, which then reacts with another guanine base on the same or opposite DNA strand, creating a cross-link. oncohemakey.com

This capacity for DNA modification makes chloroethyl-containing compounds potent tools in cancer research and chemotherapy, where they induce cellular damage and trigger apoptosis in rapidly dividing cells. nih.govdigitellinc.com

Protein Modification and Enzyme Inhibition by Chloroethylcholine Derivatives

The electrophilic nature of the aziridinium ion formed from chloroethyl compounds also enables them to react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This covalent modification can alter protein structure and function, leading to enzyme inhibition. sigmaaldrich.com

This type of inhibition is often irreversible, as a stable covalent bond is formed between the inhibitor and the enzyme. wikipedia.org Such inhibitors are sometimes referred to as mechanism-based or suicide inhibitors, particularly if the enzyme's own catalytic mechanism activates the inhibitor into a more reactive form. sigmaaldrich.com

Research on various enzymes has demonstrated this inhibitory mechanism. For example, chloroethyl-containing compounds can act as inhibitors for enzymes within the cholinergic system itself, a topic explored in more detail in the following sections. The modification of specific amino acids within an enzyme's active site can block substrate access or disrupt the catalytic machinery, effectively inactivating the enzyme.

Modulation of Cholinergic System Components by this compound and its Analogs

This compound and its analogs are valuable probes for studying the cholinergic system due to their structural similarity to the endogenous neurotransmitter acetylcholine (B1216132). metu.edu.tr They interact with cholinergic receptors, enzymes, and transporters, often in an inhibitory or modulatory capacity.

Receptor Binding Studies: Muscarinic and Nicotinic Cholinergic Receptors

The cholinergic receptors, broadly classified as muscarinic and nicotinic, are the primary targets of acetylcholine. wikipedia.orgmdpi.com Choline (B1196258) itself can interact directly with both types of receptors, though with much lower potency than acetylcholine. nih.gov In rat brain preparations, choline was found to inhibit the binding of specific radioligands to both nicotinic and muscarinic receptors. nih.gov

Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). mdpi.commdpi.com Choline inhibits the binding of the antagonist [3H]-quinuclidinyl benzilate with an IC50 of 2.5 mmol/l and the agonist [3H]-oxotremorine-M with an IC50 of 165 µmol/l. nih.gov Allosteric modulators can also influence muscarinic receptors; for example, gallamine (B1195388) binds to a site distinct from the acetylcholine binding site, particularly on the M2 subtype. nih.gov Alkylating agents derived from muscarinic antagonists, such as 4-DAMP mustard, have been used to irreversibly block specific muscarinic receptor subtypes, demonstrating the utility of reactive moieties in receptor research. capes.gov.br

Nicotinic Receptors: These are ligand-gated ion channels. wikipedia.org Choline is a weak inhibitor of [3H]-nicotine binding in the rat brain, with a reported IC50 value of 241 µmol/l. nih.gov While choline can act as an agonist or antagonist at some nicotinic acetylcholine receptors (nAChRs), its binding affinity is generally low. nih.gov Chronic exposure to choline has been shown to up-regulate α4β2 nAChRs, the high-affinity nicotine-binding site in the brain, suggesting a role in receptor regulation. nih.gov

The chloroethyl derivative of clonidine, chlorethylclonidine, has been used to study adrenergic receptors but illustrates the principle of using a chloroethyl group to create an irreversible ligand. This compound irreversibly inactivates certain alpha-adrenoceptor subtypes while only binding reversibly to others, allowing for receptor subtype classification. nih.govnih.gov

Enzyme Interaction Kinetics: Cholinesterases, Choline Oxidase, Choline Acetyltransferase

The enzymes responsible for the synthesis and degradation of acetylcholine are critical components of the cholinergic system. This compound analogs have been studied as inhibitors of these enzymes.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that degrade acetylcholine. srce.hr Organophosphates containing chloroethyl groups, such as haloxon (B1672934) (O,O-bis(2-chloroethyl)-O-(3-chloro-4-methylcoumarin-7-yl) phosphate), are potent irreversible inhibitors of these enzymes. srce.hrnih.gov Haloxon inhibits BChE much more rapidly than AChE. srce.hr The inhibition involves the phosphorylation of the active site serine residue. nih.gov

Choline Kinase: This enzyme catalyzes the first step in the CDP-choline pathway for phosphatidylcholine synthesis, phosphorylating choline to phosphocholine (B91661). The analog 2-chloroethyltrimethylammonium chloride acts as a non-competitive inhibitor of choline kinase from bovine mammary tissue, with a reported inhibition constant (Ki) of 17 mM. nih.gov

Choline Acetyltransferase (ChAT): This enzyme synthesizes acetylcholine from choline and acetyl-CoA. nih.govembopress.org The aziridinium ion of choline mustard, a nitrogen mustard analog of choline, has been shown to interact with and inhibit choline acetyltransferase. acs.org

The table below summarizes the kinetic data for the interaction of chloroethylcholine analogs with various cholinergic enzymes.

| Compound/Analog | Enzyme | Organism/Tissue | Inhibition Type | Kinetic Constant |

| 2-Chloroethyltrimethylammonium chloride | Choline Kinase | Bovine Mammary Tissue | Non-competitive | Ki = 17 mM |

| Haloxon | Acetylcholinesterase (AChE) | Mouse | Irreversible | ki = 0.93 x 10^6 min⁻¹ M⁻¹ |

| Haloxon | Butyrylcholinesterase (BChE) | Mouse | Irreversible | ki = 37 x 10^6 min⁻¹ M⁻¹ |

| Haloxon | Butyrylcholinesterase (BChE) | Human | Irreversible | ki = 53 x 10^6 min⁻¹ M⁻¹ |

| Haloxon | Butyrylcholinesterase (BChE) | Horse | Irreversible | ki = 12 x 10^6 min⁻¹ M⁻¹ |

Data sourced from references srce.hrnih.gov. Note: ki represents the second-order rate constant for irreversible inhibition.

Choline Transporter Interaction Studies in Model Systems

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is crucial for supplying choline to cholinergic neurons for acetylcholine synthesis. guidetopharmacology.orgwikipedia.org Its function is the rate-limiting step in this process.

The CHT is sensitive to inhibition by various compounds. The classic inhibitor is hemicholinium-3 (B1673050). guidetopharmacology.org Studies using rat forebrain synaptosomes have investigated the inhibition of high-affinity choline transport by choline-like compounds and nitrogen mustard analogues. acs.org The choline mustard aziridinium ion, a reactive analog, is a potent inhibitor of this transporter. This irreversible inhibition has been used to study the transporter's properties and its role in cholinergic function. The structural similarity of this compound to choline suggests it could also interact with and potentially inhibit the CHT, serving as a tool to modulate acetylcholine synthesis at the uptake stage. nih.gov

Intracellular Signaling Pathway Perturbations in Controlled Research Models

This compound has been noted in research models for its capacity to perturb intracellular signaling pathways. These disturbances are particularly evident in its influence on phospholipid metabolism and methylation processes.

Influence on Phospholipid Metabolism in Cellular Studies

In cellular studies, the introduction of choline analogs can lead to significant alterations in phospholipid metabolism, a critical process for maintaining the structural and functional integrity of cellular membranes. researchgate.net Phospholipids are not only essential components of the cell membrane but also act as precursors for intracellular signaling molecules. imrpress.comimrpress.com The synthesis of phosphatidylcholine (PC), a major phospholipid, primarily occurs through the CDP-choline pathway, which is a key determinant of cell cycle progression and proliferation. imrpress.com

Research has shown that aberrant choline phospholipid metabolism is a characteristic feature of certain pathological states, such as in cancer cells. imrpress.comnih.gov These cells often exhibit increased levels of phosphocholine (PCho) and total choline-containing metabolites. nih.gov This elevation is largely attributed to increased activity of choline kinase (Chk) and phospholipase C (PLC). nih.gov Choline kinase catalyzes the phosphorylation of choline to phosphocholine, the first committed step in the CDP-choline pathway. nih.gov

The influence of choline and its analogs on phospholipid metabolism can be observed through various research findings:

Increased Phosphocholine Levels: In breast cancer cell models, a significant increase in phosphocholine has been documented, which is linked to heightened choline kinase activity. nih.gov

Altered Metabolic Flux: Studies using isotope-labeled choline have revealed a higher metabolic flux from membrane phosphatidylcholine back to choline and phosphocholine in cancer cells compared to normal cells. nih.gov

Enzyme Expression Changes: The overexpression of choline kinase and phospholipase C, alongside the underexpression of enzymes like phospholipase D, has been observed in breast cancer cells, contributing to the altered phospholipid profile. nih.gov

Table 1: Observed Effects on Phospholipid Metabolism in Cellular Models

| Finding | Cellular Model | Observed Effect | Associated Enzyme Activity |

|---|---|---|---|

| Increased Phosphocholine | Breast Cancer Cells | Significant elevation of phosphocholine and total choline-containing metabolites. nih.gov | Increased Choline Kinase and Phospholipase C activity. nih.gov |

| Altered Metabolic Flux | Breast Cancer Cells | Higher metabolic flux from phosphatidylcholine to choline and phosphocholine. nih.gov | Consistent with overexpression of Choline Kinase and Phospholipase C. nih.gov |

| Gene Expression Changes | Breast Cancer Cells | Overexpression of Choline Kinase and Phospholipase C; Underexpression of Phospholipase A2 and D. nih.gov | N/A |

Effects on Methylation Processes in Research Models

Choline is a crucial nutrient for methylation reactions, as it can be oxidized to betaine (B1666868), which then participates in the one-carbon metabolism pathway. imrpress.comfrontiersin.org This pathway generates S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA and histones, which are key epigenetic modifications that regulate gene expression without altering the DNA sequence. mdpi.comresearchgate.net The availability of dietary choline and other methyl-group donors can directly influence these epigenetic mechanisms. mdpi.com

Studies in various research models have demonstrated the impact of choline availability on methylation patterns and gene expression:

Global DNA Methylation: In human hepatic (HepG2) cells, choline supplementation has been shown to increase global DNA methylation and the expression of DNA methyltransferase. nih.gov

Gene-Specific Methylation: Maternal choline intake has been shown to modulate the methylation of specific genes in the placenta and fetal tissues. For instance, higher maternal choline intake was associated with increased methylation of the corticotropin-releasing hormone (CRH) and glucocorticoid receptor (NR3C1) gene promoters in the placenta. frontiersin.orgmdpi.com

Influence on Fetal Development: In rodent models, a maternal diet low in choline led to decreased cytosine methylation in the Cdkn3 gene, resulting in its increased expression and subsequent inhibition of neural progenitor cell proliferation in the fetal brain. mdpi.comresearchgate.net Conversely, gestational choline deficiency in rats resulted in higher DNA methylation of the insulin-like growth factor 2 (Igf2) gene in the fetal brain. frontiersin.org

Table 2: Research Findings on Choline's Influence on Methylation

| Research Model | Condition | Effect on Methylation | Consequence |

|---|---|---|---|

| Human Hepatic (HepG2) Cells | Choline Supplementation | Increased global DNA methylation. nih.gov | Increased DNA methyltransferase expression. nih.gov |

| Pregnant Women | Higher Choline Intake | Higher placental promoter methylation of CRH and NR3C1 genes. frontiersin.orgmdpi.com | Lower placental expression of corticotropin-releasing hormone. mdpi.com |

| Pregnant Mice | Low Choline Diet | Decreased cytosine methylation of the Cdkn3 gene. mdpi.comresearchgate.net | Increased expression of Cdkn3 and decreased proliferation of neural progenitor cells. mdpi.comresearchgate.net |

| Pregnant Rats | Gestational Choline Deficiency | Higher DNA methylation of the Igf2 gene in the fetal brain. frontiersin.org | N/A |

Metabolic Transformations of O 2 Chloroethyl Choline in Experimental Systems

Biotransformation Pathways of O-(2-Chloroethyl)choline Analogs in In Vitro Assays

The biotransformation of choline (B1196258) analogs, including this compound, involves several key enzymatic pathways that modify their structure and function. While direct studies on this compound are limited, research on related choline derivatives and chloroethyl-containing compounds provides significant insights into its likely metabolic fate in in vitro systems.

The primary metabolic pathways for choline itself involve phosphorylation and oxidation. Choline is phosphorylated by choline kinase (CK) to form phosphocholine (B91661), which is a crucial step in the synthesis of phosphatidylcholine, a major component of cell membranes. aacrjournals.orgsnmjournals.org Alternatively, choline can be oxidized by choline oxidase to betaine (B1666868) aldehyde, which is further converted to betaine. aacrjournals.orgresearchgate.net Betaine serves as an important methyl donor in various metabolic reactions. frontiersin.org

Studies on fluorinated choline analogs, such as [¹⁸F]fluorocholine (FCH), demonstrate that these compounds are also processed through the choline metabolic pathway. In vitro assays using yeast choline kinase have shown that FCH undergoes phosphorylation, similar to natural choline. snmjournals.orgsnmjournals.org Furthermore, in cultured cancer cells, the primary metabolite of FCH is phosphorylfluorocholine, indicating that the kinase-mediated pathway is a major route of biotransformation for choline analogs. snmjournals.orgsnmjournals.org

The presence of the chloroethyl group in this compound introduces additional biotransformation possibilities. The chloroethyl moiety is chemically reactive and susceptible to enzymatic and non-enzymatic reactions. One of the most common reactions for chloroethyl compounds is hydrolysis, where the chlorine atom is replaced by a hydroxyl group. mdpi.com This would convert this compound to O-(2-hydroxyethyl)choline. Another significant pathway for compounds containing a chloroethyl group is conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), serves to detoxify electrophilic compounds. oup.com

Research on nitrogen mustards, which are structurally related to this compound, has shown that their biotransformation in vitro prominently features hydrolysis and GSH conjugation. oup.com For instance, bis(2-chloroethyl)amine, a nitrogen mustard simulant, has been shown to inhibit choline oxidase, suggesting an interaction with key enzymes in the choline pathway. mdpi.com

Therefore, the biotransformation of this compound in in vitro assays is expected to proceed through a combination of these pathways:

Phosphorylation: Catalyzed by choline kinase, leading to the formation of O-(2-chloroethyl)phosphocholine.

Hydrolysis: Conversion of the chloroethyl group to a hydroxyethyl (B10761427) group, yielding O-(2-hydroxyethyl)choline. This can occur enzymatically, potentially via hydrolases, or non-enzymatically. mdpi.com

GSH Conjugation: Reaction of the electrophilic chloroethyl group with glutathione, leading to a detoxified conjugate.

The relative contribution of each pathway would likely depend on the specific experimental system, including the types of cells and enzymes present.

Prodrug Concepts Applied to Chloroethyl-Choline Structures: Mechanisms of Activation in Research Models

The chloroethyl group is a key functional moiety in a class of alkylating agents used in chemotherapy. Its incorporation into choline-like structures is a strategic approach in prodrug design, aiming to target cancer cells that overexpress choline transporters and kinases. aacrjournals.org A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body, a process known as bioactivation. fiveable.me

The fundamental principle behind using chloroethyl-choline structures as prodrugs is to deliver a masked cytotoxic agent—the reactive chloroethyl group—selectively to tumor cells. Cancer cells often exhibit an upregulated choline metabolism to support rapid proliferation and membrane synthesis, leading to increased uptake and phosphorylation of choline and its analogs. aacrjournals.orgfrontiersin.org

Mechanisms of Activation:

The activation of prodrugs containing a chloroethyl moiety can be achieved through several mechanisms, primarily involving enzymatic action.

Enzymatic Reduction: Some prodrugs are designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. sigmaaldrich.comresearchgate.net For example, the prodrug KS119, a 1,2-bis(sulfonyl)hydrazine derivative containing a chloroethyl group, is reductively activated in hypoxic cells. This activation releases a reactive intermediate, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (B135594) (90CE), which then alkylates DNA. sigmaaldrich.com This mechanism provides tumor selectivity, as the prodrug remains largely inactive in well-oxygenated normal tissues.

Enzymatic Hydrolysis/Cleavage: Many prodrugs are designed with cleavable linkers that are substrates for specific enzymes overexpressed in or around tumor tissues. clinmedjournals.orgcapes.gov.brresearchgate.net

Carboxylesterases and Peptidases: A common strategy involves linking the chloroethyl-containing cytotoxic agent to a carrier molecule via an ester or amide bond. Enzymes like carboxypeptidase G2 (CPG2) or prostate-specific antigen (PSA) can cleave this bond, releasing the active drug at the tumor site. capes.gov.braacrjournals.org For instance, the prodrug 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid is activated by CPG2, which cleaves the glutamic acid moiety to release the active benzoic acid mustard. capes.gov.brresearchgate.net

Cytochrome P450 (CYP) Activation: Some of the most well-known alkylating agent prodrugs, such as cyclophosphamide (B585), are activated by hepatic cytochrome P450 enzymes. fiveable.me Oxidative metabolism of cyclophosphamide generates an active phosphoramide (B1221513) mustard, which is a potent DNA alkylating agent. fiveable.me This highlights how a bis(2-chloroethyl)amino group, structurally similar to the functional part of this compound, is a cornerstone of this prodrug strategy.

Once activated, the chloroethyl group typically forms a highly reactive aziridinium (B1262131) ion (ethyleneiminium ion) through intramolecular cyclization, with the expulsion of the chloride ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. This alkylation leads to DNA damage, cross-linking, and ultimately, cell death. aacrjournals.org

The application of these concepts to choline-based structures aims to exploit the "addiction" of cancer cells to choline, using their own metabolic machinery to trigger the release of a cytotoxic payload.

Identification of Metabolites in In Vitro and Animal Research Models

Identifying the metabolic products of this compound and its analogs is essential for understanding their biological effects. While specific metabolite data for this compound is not extensively documented, analysis of related compounds in in vitro and animal models provides a clear picture of the likely metabolic products. These studies typically employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcapes.gov.br

Metabolites of Choline Analogs:

Research on various choline analogs consistently identifies two major types of metabolites, reflecting the primary pathways of choline metabolism:

Phosphorylated Metabolites: Following cellular uptake, choline and its analogs are rapidly phosphorylated by choline kinase. Studies using radiolabeled ([¹⁸F] or [¹¹C]) or deuterated choline analogs in cancer cell lines and animal tumor models have shown that the most abundant intracellular metabolite is the corresponding phosphocholine analog. aacrjournals.orgsnmjournals.org For this compound, this would result in O-(2-chloroethyl)phosphocholine .

Oxidation Products: The second major pathway is oxidation in the mitochondria, catalyzed by choline dehydrogenase. This converts choline to betaine aldehyde and subsequently to betaine. aacrjournals.orgresearchgate.net Studies with deuterated choline analogs have confirmed the in vivo formation of the corresponding labeled betaine. aacrjournals.org Therefore, O-(2-chloroethyl)betaine is a probable metabolite.

Metabolites from the Chloroethyl Moiety:

The chloroethyl group imparts reactivity that leads to specific metabolites, primarily through hydrolysis and conjugation.

Hydrolysis Products: The C-Cl bond is susceptible to hydrolysis, which replaces the chlorine with a hydroxyl group. For this compound, this would yield O-(2-hydroxyethyl)choline . The hydrolysis of nornitrogen mustard, a metabolite of cyclophosphamide, has been shown to produce N-(2-chloroethyl)-N-(2-hydroxyethyl)amine in vitro. ctdbase.org

Glutathione Conjugates: The electrophilic nature of the chloroethyl group (or its derived aziridinium ion) makes it a target for detoxification via conjugation with glutathione (GSH). In vitro studies with nitrogen mustards like bis(2-chloroethyl)ethylamine (B1220662) (HN1) and bis(2-chloroethyl)methylamine (HN2) have identified both monoglutathionyl and diglutathionyl conjugates as major metabolites. snmjournals.org

The following table summarizes the key metabolites identified for choline analogs and nitrogen mustards in various research models, which are predictive for the metabolism of this compound.

Table 1: Identified Metabolites of Choline Analogs and Nitrogen Mustards in Experimental Models

| Precursor Compound | Metabolite | Type of Metabolism | Experimental Model |

|---|---|---|---|

| [¹⁸F]Fluorocholine (FCH) | [¹⁸F]Phosphorylfluorocholine | Phosphorylation | PC-3 Human Prostate Cancer Cells snmjournals.org |

| Deuterated Choline | Deuterated Phosphocholine | Phosphorylation | HCT116 Human Colon Cancer Xenografts aacrjournals.org |

| Deuterated Choline | Deuterated Betaine | Oxidation | HCT116 Human Colon Cancer Xenografts aacrjournals.org |

| Nornitrogen Mustard | N-(2-chloroethyl)-N-(2-hydroxyethyl)amine | Hydrolysis | In Vitro (pH 7.4 buffer) ctdbase.org |

| Nitrogen Mustards (HN1, HN2) | Monoglutathionyl conjugates | Glutathione Conjugation | In Vitro Incubation with GSH snmjournals.org |

| Nitrogen Mustards (HN1, HN2) | Diglutathionyl conjugates | Glutathione Conjugation | In Vitro Incubation with GSH snmjournals.org |

| Nitrogen Mustards (HN1, HN2) | Ethanolamines (hydrolysis products) | Hydrolysis | In Vitro Incubation snmjournals.org |

These findings from analog studies allow for a composite prediction of the metabolic profile of this compound. In any biological system, one would expect to find a mixture of metabolites including O-(2-chloroethyl)phosphocholine, O-(2-hydroxyethyl)choline, and glutathione conjugates, with their relative abundances depending on the specific metabolic capacities of the cells or tissues involved.

Analytical and Spectroscopic Characterization of O 2 Chloroethyl Choline in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating O-(2-Chloroethyl)choline from other components in a mixture, a critical step before its quantification or further characterization. Due to its polar and ionic nature, specialized chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like this compound. However, as a quaternary amine lacking a strong chromophore, its direct detection by UV-Vis spectrophotometry is challenging. To overcome this, HPLC methods often employ alternative detection strategies or derivatization.

Post-column derivatization (PCD) is a powerful approach where the analyte is chemically modified after chromatographic separation but before detection. This technique allows for the use of reagents that can react specifically with the choline (B1196258) moiety to produce a product that is easily detectable, for instance, by fluorescence or electrochemical detectors. The primary advantage of PCD over pre-column derivatization is that it avoids potential issues with multiple derivative products or unstable derivatives, as the product only needs to be stable long enough to pass through the detector. For choline and its derivatives, an enzymatic reaction can be used in a post-column reactor. For example, choline oxidase can be immobilized in the reactor to convert choline to betaine (B1666868) and hydrogen peroxide (H₂O₂). The resulting H₂O₂ is an electrochemically active species that can be sensitively measured by an electrochemical detector.

Table 1: Representative HPLC System for Choline Derivatives with Post-Column Derivatization

| Parameter | Description | Reference |

|---|---|---|

| Column | Ion-exchange or Reversed-Phase column suitable for polar analytes. | |

| Mobile Phase | Aqueous buffer, often with an organic modifier, to achieve separation. Example: 100 mM disodium (B8443419) hydrogen phosphate (B84403) with methanol (B129727) and acetonitrile. | |

| Post-Column Reactor | Immobilized enzyme reactor (e.g., Choline Oxidase). | |

| Derivatization Reaction | Choline + 2O₂ + H₂O → Betaine + 2H₂O₂ | |

| Detector | Electrochemical Detector (ECD) set to detect the oxidation of H₂O₂ (e.g., at +275 mV). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, but it requires analytes to be volatile and thermally stable. This compound, being an ionic salt, is non-volatile. Therefore, its analysis by GC-MS necessitates a derivatization step to convert it into a volatile compound. This is typically achieved by chemical demodulation or pyrolysis.

In this process, the quaternary ammonium (B1175870) group is cleaved to form a volatile tertiary amine. For instance, pyrolysis GC-MS can be used to thermally degrade the choline moiety into a detectable volatile product. Alternatively, chemical derivatization can be employed to create a less polar and more volatile derivative suitable for GC analysis. The mass spectrometer then serves as a powerful detector, providing both quantitative data and structural information based on the fragmentation pattern of the derivative.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier technique for the separation of highly polar compounds like this compound, which are poorly retained in traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase (such as silica (B1680970) or a zwitterionic phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.

The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention and separation for compounds like choline and its analogues. HILIC is particularly advantageous when coupled with mass spectrometry (HILIC-MS) because the high organic content of the mobile phase facilitates efficient spray ionization (ESI), leading to enhanced sensitivity. Methods have been developed using various HILIC columns, such as Atlantis HILIC Silica and Syncronis HILIC, to achieve rapid and reproducible analysis of choline and acetylcholine (B1216132).

**Table 2: Typical HILIC Method Parameters for Choline

Applications and Emerging Research Directions for O 2 Chloroethyl Choline Analogs in Academic Inquiry

Use as Chemical Probes in Mechanistic Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. caymanchem.comchemicalprobes.org Analogs of O-(2-Chloroethyl)choline have been instrumental in this regard, particularly in neurobiology and cancer research.

One of the most well-known applications is in the study of the cholinergic system. Due to their structural similarity to choline (B1196258), these analogs can be selectively taken up by the high-affinity choline transport (HAChT) system, which is a hallmark of cholinergic neurons. nih.gov This selective uptake allows for the targeted delivery of the chloroethyl moiety to these specific cells. Once inside, the chloroethyl group can act as an alkylating agent, covalently modifying intracellular components and leading to selective disruption of cholinergic function. This approach has been pivotal in creating animal models of central cholinergic hypofunction, which are invaluable for studying the role of acetylcholine (B1216132) in various physiological processes and pathological conditions. nih.gov

For instance, the compound ethylcholine aziridinium (B1262131) (AF64A), a derivative of this compound, has been used to create selective lesions in cholinergic pathways. nih.gov Studies using AF64A in the human neuroblastoma cell line LA-N-2, which possesses an intact choline uptake system, have demonstrated dose-dependent cytotoxicity and a decrease in choline acetyltransferase (ChAT) activity. nih.gov The protective effects observed with the co-administration of choline or the HAChT inhibitor hemicholinium-3 (B1673050) further validate the specific targeting of the cholinergic system. nih.gov

The development of novel chemical probes continues to be an active area of research. For example, a fluorescent choline derivative, choline-based fluorinated acridine (B1665455) (CFA), has been synthesized and investigated for its potential in detecting cancer cells. researchgate.net This probe showed preferential accumulation in cervical and breast cancer cells compared to normal cells, suggesting its utility as a diagnostic tool for distinguishing between malignant and healthy tissues. researchgate.net The underlying principle for this selectivity lies in the altered choline metabolism often observed in cancer cells. researchgate.net

The design of effective chemical probes requires careful consideration of potency, selectivity, and mechanism of action. caymanchem.comchemicalprobes.org The chloroethyl-choline scaffold provides a versatile starting point for creating such tools, enabling researchers to dissect complex biological pathways with high precision.

Role in Plant Physiology Research as Growth Modulators and Cholinergic System Probes

In the realm of plant science, this compound analogs, most notably chlorocholine chloride (CCC), have been extensively used as plant growth retardants. nih.govannualreviews.org These compounds primarily act by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate various developmental processes, including stem elongation. nih.govresearchgate.net

Beyond its role as a growth retardant, CCC serves as a valuable tool for fundamental research in plant physiology. By manipulating gibberellin levels, researchers can investigate the intricate roles of these hormones in various aspects of plant life, including:

Carbohydrate Accumulation: Studies on lilies have shown that treatment with CCC can lead to increased biomass in leaves and stems, potentially making more photoassimilates available for transport to storage organs like bulbs. nih.gov In potatoes, CCC application has been linked to enhanced starch accumulation in tubers, possibly through the alteration of starch-related enzyme activities. nih.gov

Photosynthesis: Research suggests that CCC can influence photosynthetic capacity. In some cases, it has been shown to increase chlorophyll (B73375) content, which could lead to higher rates of photosynthesis. researchgate.net

Nutrient Uptake: There is evidence that CCC treatment can affect nutrient uptake from the soil and influence the water balance within the plant. journalcra.com

The following table summarizes the effects of Chlorocholine Chloride (CCC) on various parameters in different plant species, as reported in scientific literature.

| Plant Species | Parameter Affected | Observed Effect | Reference |

| Lily (Lilium Oriental hybrids 'Sorbonne') | Biomass of leaves and stems | Increased | nih.gov |

| Lily (Lilium Oriental hybrids 'Sorbonne') | Sucrose content in leaves | Substantially enhanced | nih.gov |

| Lily (Lilium Oriental hybrids 'Sorbonne') | Gibberellic acid (GA) content in bulbs | Decreased | nih.gov |

| Lily (Lilium Oriental hybrids 'Sorbonne') | Indole-3-acetic acid (IAA) content in bulbs | Increased | nih.gov |

| Potato (Solanum tuberosum L.) | Starch accumulation in tubers | Enhanced | nih.govresearchgate.net |

| Cassava (Manihot esculenta Crantz cv. Rocha) | Tuberous root fresh mass | No significant change | semanticscholar.org |

| Cassava (Manihot esculenta Crantz cv. Rocha) | Number of tuberous roots | Decreased | semanticscholar.org |

| Cassava (Manihot esculenta Crantz cv. Rocha) | Harvest index | Increased | semanticscholar.org |

| Cassava (Manihot esculenta Crantz cv. Rocha) | Starch content in tuberous roots | Increased (at lower doses) | semanticscholar.org |

Development of Targeted Research Tools based on Chloroethyl-Choline Scaffolds

The chloroethyl-choline scaffold serves as a versatile platform for the rational design of a wide array of targeted research tools. acs.orgnih.gov The inherent ability of the choline moiety to be recognized by specific transporters and enzymes can be leveraged to deliver the reactive chloroethyl group to particular biological sites. This "Trojan horse" strategy allows for the development of highly selective probes and inhibitors.

One area of active development is the creation of novel anticancer agents. The compound bendamustine (B91647), which incorporates a bis(2-chloroethyl)amino group within a purine (B94841) analog structure, exemplifies this approach. aacrjournals.org While not a direct choline analog, its mechanism involves DNA alkylation, a property shared with the chloroethyl group. The unique structure of bendamustine results in a distinct pattern of cytotoxicity and mechanistic features compared to other alkylating agents, highlighting the potential for creating novel therapeutic profiles by modifying the scaffold. aacrjournals.org

Furthermore, the chloroethyl-choline framework can be adapted for applications in imaging and diagnostics. The synthesis of a fluorescent choline derivative for the in vitro detection of cancer cells demonstrates the potential to attach reporter molecules to the scaffold. researchgate.net This allows for the visualization and quantification of cellular processes related to choline metabolism, which is often upregulated in malignant tissues. researchgate.net

The development of such targeted tools often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation. The following table provides examples of how the chloroethyl-choline scaffold and related structures are being utilized to create targeted research tools.

| Research Tool Application | Example Compound/Strategy | Target/Mechanism | Reference |

| Selective Cholinergic Neurotoxin | Ethylcholine aziridinium (AF64A) | High-affinity choline transport (HAChT) system; alkylation of intracellular components | nih.gov |

| Anticancer Agent | Bendamustine | DNA alkylation and cross-linking | aacrjournals.org |

| Fluorescent Cancer Cell Probe | Choline-based fluorinated acridine (CFA) | Preferential accumulation in cancer cells with altered choline metabolism | researchgate.net |

| Photolabile Neurotransmitter Precursor | N-(α-carboxy-2-nitrobenzyl)carbamoylcholine | Photorelease of carbamoylcholine, an acetylcholine analog, for kinetic studies of receptors | ncbs.res.in |

Advanced In Vitro and Animal Models for Studying Choline Derivative Mechanisms in Fundamental Biology

To fully elucidate the mechanisms of action of choline derivatives, including this compound and its analogs, researchers rely on a variety of advanced in vitro and animal models. nih.govresearchgate.net These models are essential for bridging the gap between molecular interactions and physiological outcomes.

In Vitro Models:

Cell Lines: Specific cell lines are invaluable for mechanistic studies. For example, the human neuroblastoma cell line LA-N-2, which expresses the high-affinity choline transporter, has been instrumental in studying the cholinotoxicity of AF64A. nih.gov Other cell lines, such as the human leukemia cell line HL-60, have been used to investigate the effects of choline on DNA damage and apoptosis. researchgate.net

Co-culture Systems: To better mimic the complex interactions within tissues, co-culture models are employed. For instance, co-culturing hepatocytes with hepatic stellate cells can provide insights into the interplay between different cell types in the liver. mdpi.com

3D Cell Culture and Organoids: Three-dimensional (3D) cell culture systems, including spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. mdpi.com These models can better recapitulate the architecture and function of tissues, making them powerful tools for studying the effects of choline derivatives.

Liver-on-a-Chip: Microfluidic devices, often referred to as "liver-on-a-chip," allow for the creation of miniaturized, functional liver models. mdpi.com These systems can incorporate different cell types and mimic the microenvironment of the liver, providing a sophisticated platform for toxicological and metabolic studies of choline derivatives. mdpi.com

Animal Models:

Rodent Models: Rodent models are widely used to study the in vivo effects of choline and its derivatives. nih.govtandfonline.com For example, animal models of neurodevelopmental disorders have been used to investigate the protective effects of maternal choline supplementation. nih.govtandfonline.comtandfonline.com These studies have shown that choline can improve cognitive and affective outcomes by influencing processes such as neurogenesis and epigenetic regulation. nih.govtandfonline.com

Drosophila melanogaster: The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for studying fundamental biological processes. It has been used to assess the safety and protective effects of choline against DNA damage. researchgate.net

Models of Cholinergic Hypofunction: As previously mentioned, choline analogs like AF64A are used to create selective lesions in the cholinergic system of animals, thereby generating models of central cholinergic hypofunction. nih.gov These models are crucial for understanding the role of acetylcholine in health and disease.

The data gathered from these diverse models provide a comprehensive understanding of the biological activities of this compound and its analogs, paving the way for new discoveries and applications in biomedical research.

Q & A

What experimental methodologies are critical for synthesizing O-(2-Chloroethyl)choline with high purity and yield?

To optimize synthesis, researchers should:

- Control reaction conditions : Maintain precise temperature (e.g., 0–5°C for exothermic alkylation steps) and use anhydrous solvents like dichloromethane to minimize hydrolysis of the chloroethyl group .

- Stepwise purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol to isolate the compound. Purity should be verified via HPLC (≥98%) and nuclear magnetic resonance (NMR) spectroscopy .

- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography (if feasible) to resolve structural ambiguities .

How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions often arise from:

- Variability in experimental models : Differences in cell lines (e.g., neuronal vs. non-neuronal) or animal species may alter receptor binding kinetics. Standardize models using the NIH’s FAIR data principles .

- Dosage discrepancies : Conduct dose-response studies (e.g., 0.1–100 µM ranges) to identify threshold effects. Use meta-analysis tools like RevMan to compare datasets across studies .

- Analytical limitations : Validate bioactivity assays (e.g., LC-MS/MS for quantifying choline derivatives in plasma) to ensure sensitivity and specificity .

What advanced techniques are recommended for studying the alkylating mechanism of this compound?

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., glutathione) under physiological pH (7.4) .

- Molecular docking : Simulate interactions with acetyltransferase enzymes using Schrödinger’s Glide software to predict binding affinities .

- Isotopic labeling : Track chloroethyl group transfer via ¹⁴C-labeled compounds in in vitro models, followed by autoradiography .

How should researchers design experiments to compare this compound with structurally related nitrogen mustards (e.g., HN1, HN2)?

- Structural analogs : Synthesize derivatives with varying chloroethyl chain lengths and assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa) .

- Mechanistic parallels : Compare DNA alkylation efficiency using comet assays or γ-H2AX foci quantification .

- Pharmacokinetic profiling : Use LC-MS to measure plasma half-life and tissue distribution in rodent models .

What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis. Store the compound in amber glass bottles under argon to prevent degradation .

- Spill management : Neutralize spills with 10% sodium bicarbonate and adsorb using vermiculite. Dispose via EPA-approved hazardous waste protocols .

How can researchers ensure reproducibility in studies involving this compound?

- Detailed documentation : Publish full synthetic protocols (solvent ratios, catalyst concentrations) and raw spectral data in supplementary materials .

- Open-access resources : Share analytical code (e.g., Python scripts for NMR peak integration) on platforms like GitHub .

- Interlab validation : Collaborate with independent labs to verify bioactivity results using blinded samples .

What methodologies are recommended for assessing the neurotoxic potential of this compound?

- In vitro models : Use SH-SY5Y neuronal cells to measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .

- Behavioral assays : Administer the compound to zebrafish larvae (0.1–10 µM) and monitor locomotor activity via DanioVision tracking .

- Biomarker analysis : Quantify acetylcholinesterase inhibition in rat brain homogenates using Ellman’s method .

How does the chloroethyl group in this compound influence its stability under physiological conditions?

- pH-dependent hydrolysis : Conduct stability studies in buffers (pH 2–9) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for chloroethyl intermediates) .

- Serum stability : Incubate with fetal bovine serum (FBS) and analyze metabolites using UPLC-QTOF .

- Computational modeling : Predict hydrolysis pathways using Gaussian software to identify vulnerable bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.